4-Bromo-2-méthylquinazoline

Vue d'ensemble

Description

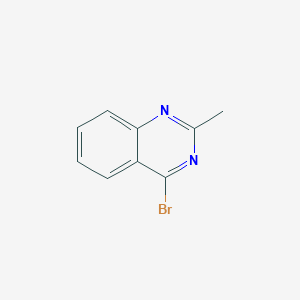

4-Bromo-2-methylquinazoline is an organic compound with the molecular formula C9H7BrN2. It belongs to the class of quinazoline derivatives, which are nitrogen-containing heterocyclic compounds.

Applications De Recherche Scientifique

4-Bromo-2-methylquinazoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Material Science: 4-Bromo-2-methylquinazoline is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex quinazoline derivatives, facilitating the exploration of new chemical entities.

Mécanisme D'action

Target of Action

Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline derivatives used in cancer treatment work by inhibiting tyrosine kinases, enzymes that are often overactive in cancer cells .

Biochemical Pathways

Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, if a quinazoline derivative targets a tyrosine kinase, it could affect pathways related to cell growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary based on their specific structures. Some quinazoline derivatives are known to have good oral bioavailability .

Result of Action

The result of a quinazoline derivative’s action will depend on its specific target and mode of action. For example, a quinazoline derivative that inhibits a tyrosine kinase could potentially slow the growth of cancer cells .

Action Environment

The action of quinazoline derivatives can be influenced by various environmental factors, such as pH and the presence of other substances that can interact with the compound .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Bromo-2-methylquinazoline can bind to DNA, interfering with the replication and transcription processes, which is particularly relevant in its anti-cancer activity .

Cellular Effects

The effects of 4-Bromo-2-methylquinazoline on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Bromo-2-methylquinazoline has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, 4-Bromo-2-methylquinazoline can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .

Molecular Mechanism

At the molecular level, 4-Bromo-2-methylquinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their activity. The binding of 4-Bromo-2-methylquinazoline to kinases results in the inhibition of their enzymatic activity, which can disrupt various signaling pathways. Additionally, its interaction with DNA can lead to the inhibition of DNA replication and transcription, ultimately affecting gene expression. These molecular interactions contribute to the compound’s anti-cancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-methylquinazoline have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-methylquinazoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to 4-Bromo-2-methylquinazoline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-methylquinazoline vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, 4-Bromo-2-methylquinazoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

4-Bromo-2-methylquinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Bromo-2-methylquinazoline is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 4-Bromo-2-methylquinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-Bromo-2-methylquinazoline to target tissues, enhancing its therapeutic effects. The localization and accumulation of 4-Bromo-2-methylquinazoline within cells are critical factors that determine its biological activity .

Subcellular Localization

4-Bromo-2-methylquinazoline exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-methylquinazoline may localize to the nucleus, where it interacts with DNA and affects gene expression. Alternatively, it may accumulate in the cytoplasm, where it interacts with kinases and other signaling molecules. The subcellular localization of 4-Bromo-2-methylquinazoline is a key determinant of its biochemical properties and therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylquinazoline can be achieved through several methods. One common approach involves the reaction of 2-methylquinazoline with bromine under controlled conditions. This reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete bromination .

Another method involves the use of metal-mediated reactions, where a metal catalyst such as zinc triflate (Zn(OTf)2) is employed to facilitate the bromination process. This method offers higher selectivity and yields compared to traditional bromination reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-methylquinazoline may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. Additionally, phase-transfer catalysis can be employed to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in 4-Bromo-2-methylquinazoline can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of 4-Bromo-2-methylquinazoline can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-methylquinazoline.

Major Products Formed

Substitution Reactions: Substitution reactions typically yield derivatives of 4-Bromo-2-methylquinazoline with various functional groups replacing the bromine atom.

Oxidation Reactions:

Reduction Reactions:

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Chloro-2-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

4-Bromoquinazoline:

Uniqueness

4-Bromo-2-methylquinazoline is unique due to the presence of both a bromine atom and a methyl group on the quinazoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential as a building block for bioactive molecules further highlight its significance .

Activité Biologique

4-Bromo-2-methylquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

4-Bromo-2-methylquinazoline is characterized by a quinazoline ring structure with a bromine atom at the 4-position and a methyl group at the 2-position. Its molecular formula is C_9H_8BrN_3, with a molecular weight of approximately 215.07 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

Enzyme Inhibition

One of the primary mechanisms through which 4-bromo-2-methylquinazoline exerts its biological effects is through the inhibition of specific enzymes, particularly kinases. Kinases are crucial for various signaling pathways within cells, and their inhibition can disrupt cellular functions such as proliferation and survival. This compound has been shown to inhibit certain kinases involved in cancer cell signaling, leading to reduced cell proliferation and induction of apoptosis .

DNA Interaction

Additionally, 4-bromo-2-methylquinazoline can bind to DNA, affecting replication and transcription processes. This interaction is particularly relevant in cancer biology, where such compounds can interfere with the growth of cancer cells by modulating gene expression .

Pharmacological Activities

The pharmacological activities of 4-bromo-2-methylquinazoline include:

- Anticancer Activity : The compound has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that it can inhibit cell proliferation in human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cells, with IC50 values indicating potent activity .

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other mediators involved in inflammatory responses .

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against various pathogens, showing potential as an antimicrobial agent .

In Vitro Studies

In vitro studies have revealed that 4-bromo-2-methylquinazoline inhibits the proliferation of cancer cells significantly. For instance, a study evaluated its effects on HCT-116 and T98G cells, demonstrating over 75% inhibition at concentrations around 50 µM .

Animal Models

Research involving murine models has also been conducted to assess the efficacy of quinazoline derivatives, including 4-bromo-2-methylquinazoline. These studies often focus on models of bacterial infections or tumor growth, showcasing its potential as a therapeutic agent against both infectious diseases and cancer .

Comparative Analysis

To better understand the uniqueness of 4-bromo-2-methylquinazoline among other quinazolines, a comparison table is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylquinazoline | Quinazoline core without bromine | Lacks halogen; potentially less reactive |

| 4-Bromoquinazoline | Bromine at the 4-position only | Does not have methyl substitution at position 2 |

| 4-Bromo-2-methylquinazoline | Bromine at the 4-position and methyl at the 2-position | Enhanced reactivity; significant biological activity |

| 6-Bromo-2-methylquinazoline | Bromine at the 6-position | Different position affects reactivity |

This table illustrates how the specific combination of substitutions in 4-bromo-2-methylquinazoline imparts unique chemical reactivity and biological activity compared to related compounds.

Propriétés

IUPAC Name |

4-bromo-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCATIPCMQVWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.